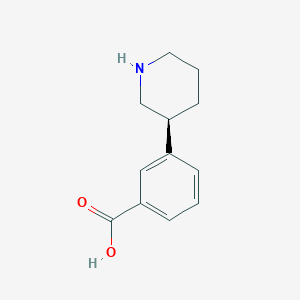

(S)-3-(piperidin-3-yl)benzoic acid

描述

(S)-3-(Piperidin-3-yl)benzoic acid is a chiral benzoic acid derivative featuring a piperidine ring attached at the 3-position of the aromatic core. The S-enantiomeric configuration is critical for interactions with chiral biological targets, influencing binding affinity and selectivity. Piperidine, a six-membered aliphatic amine ring, confers basicity (pKa ~11) and enhances solubility in protonated forms, while the benzoic acid moiety provides a carboxylic acid group (pKa ~4.2), enabling pH-dependent ionization. This dual functionality makes the compound versatile in pharmaceutical and chemical applications, particularly in targeting enzymes or receptors sensitive to stereochemistry and hydrogen bonding .

属性

分子式 |

C12H15NO2 |

|---|---|

分子量 |

205.25 g/mol |

IUPAC 名称 |

3-[(3S)-piperidin-3-yl]benzoic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15)/t11-/m1/s1 |

InChI 键 |

QXTVCJWHSMRFIX-LLVKDONJSA-N |

手性 SMILES |

C1C[C@H](CNC1)C2=CC(=CC=C2)C(=O)O |

规范 SMILES |

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

Key Compounds for Comparison :

2-(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-4-pyrazolyl)-5-nitro benzoic acid (): Features a nitro group (electron-withdrawing) and a pyrazole ring, increasing molecular weight (MW: ~331 g/mol) and lipophilicity (logP ~2.8) compared to the target compound (estimated MW: 219 g/mol, logP ~1.5). The nitro group enhances acidity (pKa ~3.5) but reduces membrane permeability .

3-(2-Methyl-1H-imidazol-1-yl)benzoic acid (): Contains an imidazole ring (aromatic, pKa ~6.9), enabling hydrogen bonding.

This modification increases metabolic stability but reduces solubility compared to the target compound .

Table 1: Physicochemical Comparison

| Compound | MW (g/mol) | logP | pKa (COOH) | pKa (Amine/Other) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| (S)-3-(Piperidin-3-yl)benzoic acid | 219 | 1.5 | 4.2 | 11.0 (piperidine) | 12.3 (pH 7.4) |

| 2-(4,5-Dihydro...-5-nitro benzoic acid | 331 | 2.8 | 3.5 | N/A | 2.1 (pH 7.4) |

| 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | 218 | 1.8 | 4.0 | 6.9 (imidazole) | 8.9 (pH 7.4) |

| 4-((2-(Mercaptomethyl)...)benzoic acid | 315 | 3.2 | 4.1 | N/A | 1.5 (pH 7.4) |

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit extraction efficiency dependent on substituents. shows unsubstituted benzoic acid has a high distribution coefficient (m) due to membrane phase compatibility. The target compound’s piperidine group may reduce m compared to simpler analogs (e.g., benzoic acid) but improve aqueous solubility at physiological pH. In contrast, nitro-substituted analogs () have lower solubility due to increased hydrophobicity .

Analytical Characterization

Mass spectrometry (MS) data from highlights fragmentation patterns for nitro- and heterocyclic-substituted benzoic acids. The target compound’s MS profile would differ due to the piperidine ring’s cleavage behavior, producing distinct ions (e.g., m/z 84 for piperidine fragments) .

准备方法

Formation of the Piperidinyl-Substituted Aromatic Intermediate

One common approach starts from 3-bromobenzoic acid or 3-bromobenzaldehyde derivatives, which are functionalized to introduce the piperidine ring at the 3-position of the benzoic acid.

Example from Patent WO2019232010A1 :

The process involves reacting 2-bromobenzaldehyde with alkyl 3-oxobutanoates in the presence of piperidine to form di-alkyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate intermediates. This step is typically conducted in alcoholic solvents (methanol or ethanol) at temperatures from -20 °C to reflux (50-100 °C) for 1-6 hours. The intermediate is isolated by filtration or chromatography.Lithiation and Carboxylation Step :

The bromophenyl intermediate is then treated with an alkyl lithium reagent to generate an aryllithium species, which is subsequently reacted with carbon dioxide to form the carboxylic acid functionality, yielding a tert-butoxycarbonyl-protected piperidine benzoic acid derivative.

Chiral Resolution and Stereoselective Synthesis

- Chiral this compound can be obtained either by using chiral starting materials or by resolution of racemic mixtures.

- The use of chiral auxiliaries or reagents, such as chiral (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester, allows for stereoselective N-alkylation of piperidine derivatives to obtain the desired (S)-enantiomer.

Protection and Deprotection Strategy

- Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups is common to prevent side reactions during lithiation and carboxylation steps.

- The Boc group is introduced by reacting the piperidinyl intermediate with di-tert-butyl dicarbonate in the presence of bases such as sodium carbonate or sterically hindered amines like diisopropylethylamine.

- Reaction conditions are mild (10-30 °C, 1-6 hours) to preserve stereochemical integrity.

Purification and Isolation

- Conventional purification methods include filtration, recrystallization, and chromatography.

- The final this compound is typically isolated as a pharmaceutically acceptable salt or free acid after acidification and washing steps.

Reaction Conditions Summary Table

Research Findings and Optimization

- The use of alkali metal carbonates (Na2CO3, K2CO3) or sterically hindered amines as bases improves yield and selectivity in Boc protection steps.

- Temperature control during lithiation and carboxylation is critical to avoid side reactions and racemization.

- Chiral resolution methods involving chiral alkylation reagents have demonstrated high enantiomeric excess for the (S)-isomer.

- Purification by recrystallization from solvents such as cyclohexane or toluene enhances product purity and crystallinity.

Additional Notes on Related Synthetic Routes

- Other synthetic routes involve multi-step transformations starting from substituted indoles or pyrazolopyrimidines bearing piperidinyl groups, but these are more complex and less direct for the target compound.

- The synthesis of this compound derivatives has been integrated into the preparation of pharmacologically active compounds, highlighting the importance of stereochemical control and purity.

常见问题

Q. What are the standard synthetic routes for (S)-3-(piperidin-3-yl)benzoic acid, and how is stereochemical purity ensured?

The synthesis typically involves coupling piperidine derivatives with benzoic acid precursors. Key steps include:

- Reagents : Sodium hydroxide or potassium carbonate for deprotonation and nucleophilic substitution .

- Chiral resolution : Use of enantiopure starting materials or chiral catalysts to retain the (S)-configuration, as seen in enantiopure indole derivatives .

- Characterization : NMR (¹H/¹³C) and chiral HPLC verify stereochemical integrity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and piperidine ring protons (δ 1.5–3.5 ppm); ¹³C NMR resolves carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 205.25 (C₁₂H₁₅NO₂) .

Q. What are the primary functional groups influencing the compound’s reactivity?

- Benzoic acid moiety : Enables hydrogen bonding and salt formation.

- Piperidine ring : Acts as a hydrogen bond acceptor and participates in acid-base reactions.

- Stereocenter at C3 : Dictates enantioselective interactions with biological targets .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with enzyme targets?

- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., cyclooxygenases) by analyzing hydrogen bonds and hydrophobic contacts .

- MD simulations : Assess stability of ligand-receptor complexes over time .

- Free energy calculations : Predict binding ΔG using MM-PBSA/GBSA methods .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Control variables (e.g., pH, solvent) to isolate enantiomer-specific effects .

- Metabolite profiling : LC-MS identifies degradation products that may skew activity .

- Target validation : CRISPR knockouts confirm whether observed effects are target-specific .

Q. How does stereochemistry at the piperidin-3-yl group modulate biological activity?

- Enantiomer comparison : (S)-isomers show higher affinity for serotonin receptors than (R)-isomers in indole derivatives .

- SAR studies : Modifying substituents on the piperidine ring (e.g., benzyl groups) alters selectivity for kinase targets .

- Crystallography : X-ray structures reveal stereospecific hydrogen bonding in enzyme active sites .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

- Caco-2 cells : Assess intestinal permeability and efflux via P-gp .

- HepG2 cells : Evaluate hepatic metabolism and cytochrome P450 interactions .

- Plasma stability assays : Monitor degradation in simulated biological fluids .

Methodological Guidelines

Q. How to design SAR studies for optimizing this compound derivatives?

- Core modifications : Introduce substituents (e.g., halogens, methyl groups) on the benzene ring to enhance lipophilicity .

- Piperidine alterations : Replace with morpholine or pyrrolidine to study ring size effects .

- Bioisosteres : Substitute carboxylic acid with tetrazole or sulfonamide to improve metabolic stability .

Q. What experimental controls are essential in enzyme inhibition assays?

- Positive controls : Known inhibitors (e.g., aspirin for COX-1/2).

- Solvent controls : DMSO/ethanol at matching concentrations.

- Blank readings : Subtract background activity from non-enzymatic reactions .

Q. How to validate target engagement in cellular models?

- Thermal shift assays (TSA) : Measure protein stability shifts upon ligand binding .

- BRET/FRET : Monitor real-time ligand-receptor interactions in live cells .

- Knockdown/rescue experiments : Confirm phenotype reversal with target overexpression .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrous) alter solubility .

- pH dependence : Ionization of the carboxylic acid group (pKa ~4.2) drastically affects aqueous solubility .

- Solvent choice : DMSO vs. ethanol can lead to aggregation artifacts .

Q. How to address discrepancies in reported IC₅₀ values across assays?

- Normalize data : Use % inhibition relative to controls instead of absolute values.

- Replicate conditions : Match cell lines (e.g., HEK293 vs. HeLa) and assay durations .

- Meta-analysis : Pool data from >3 independent studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。